REACTION_CXSMILES
|
[C:1]1([S:7][C:8]2[NH:9][C:10](=O)[C:11]3[NH:12][CH:13]=[N:14][C:15]=3[N:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:29])=O>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C>[C:1]1([S:7][C:8]2[N:16]=[C:15]3[C:11]([NH:12][CH:13]=[N:14]3)=[C:10]([Cl:29])[N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC=1NC(C=2NC=NC2N1)=O
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed under argon
|
Type
|
CUSTOM
|
Details
|
quenched by addition of saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
were concentrated on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by re-crystallization from methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC1=NC(=C2NC=NC2=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |